N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester
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Description
“N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen . It is used as a building block in peptide synthesis and as a biochemical reagent .
Synthesis Analysis
The synthesis of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” involves the use of a palladium-on-carbon (Pd/C) catalyst. The hydrogenative deprotection of the N-benzyl-protecting group is facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C). Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .Molecular Structure Analysis
The molecular structure of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is complex, with a benzyloxycarbonyl protecting group attached to the nitrogen of the glycine molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” are facilitated by the use of a palladium-on-carbon (Pd/C) catalyst. The hydrogenative deprotection of the N-benzyl-protecting group is effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” are influenced by its molecular structure. As a derivative of glycine, it has a benzyloxycarbonyl protecting group attached to the nitrogen .Scientific Research Applications
“N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl- (lor dl)-serine benzyl ester . Further, it serves as a pharmaceutical intermediate .
- This compound is used as a building block in peptide synthesis .
- It is used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl- (lor dl)-serine benzyl ester .
- It serves as a biochemical reagent .
- It reacts with cyclohepta-1,3-diene to produce 6-oxa-7-aza-bicyclo [3.2.2]non-8-ene-7-carboxylic acid benzyl ester .
- It is used as a pharmaceutical intermediate .
- It is used in the production of various pharmaceuticals .
Peptide Synthesis
Biochemical Reagent
Pharmaceutical Intermediate
Deprotection of N-Benzyl Groups
- A novel protocol for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups by nickel boride generated in situ from NaBH4 and NiCl2 6H2O in methanol at room temperature has been developed .
- This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .
- The deprotection has also been validated in gram scale reactions, to establish the wider appropriateness of this protocol .
- The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
- Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .
- The catalysts were easily removed from the reaction mixture and reusable .
- Deprotected amines were obtained in excellent yields without an additional neutralization process .
Chemoselective Deprotection of N/O-benzyloxycarbonyl (Cbz)
Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon
properties
IUPAC Name |
benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZSIWECWRSIF-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623451 |
Source
|
Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester | |
CAS RN |
55822-82-7 |
Source
|
Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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